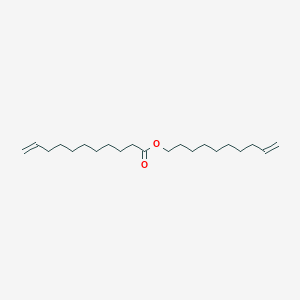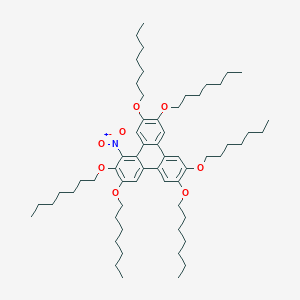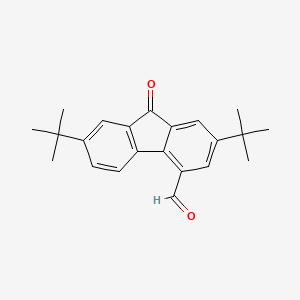
9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” is an organic compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons that are widely used in organic synthesis and materials science due to their unique structural and electronic properties. This particular compound features a fluorene core with carboxaldehyde and tert-butyl groups, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by oxidation reactions to introduce the carboxaldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
Industry
In industry, the compound may be used in the production of advanced materials, such as polymers and electronic devices, due to its stable aromatic structure and functional versatility.
Wirkmechanismus
The mechanism by which “9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” exerts its effects depends on the specific reactions it undergoes. Generally, the compound can act as an electrophile or nucleophile in various organic reactions, interacting with other molecules to form new chemical bonds. The molecular targets and pathways involved are determined by the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene: The parent compound, lacking the carboxaldehyde and tert-butyl groups.
9-Fluorenone: A similar compound with a ketone group instead of the carboxaldehyde.
2,7-Di-tert-butylfluorene: A compound with tert-butyl groups but no carboxaldehyde.
Uniqueness
“9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
189238-36-6 |
|---|---|
Molekularformel |
C22H24O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2,7-ditert-butyl-9-oxofluorene-4-carbaldehyde |
InChI |
InChI=1S/C22H24O2/c1-21(2,3)14-7-8-16-17(10-14)20(24)18-11-15(22(4,5)6)9-13(12-23)19(16)18/h7-12H,1-6H3 |
InChI-Schlüssel |
XZSCBNATNCOMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C(C=C3C2=O)C(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
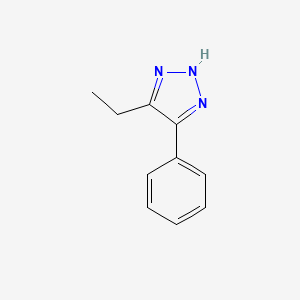
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)

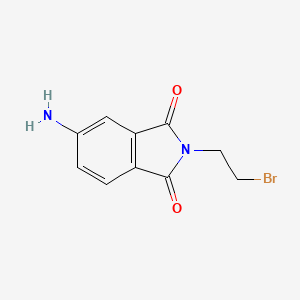
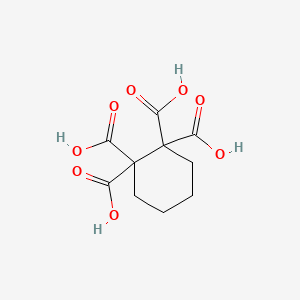
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
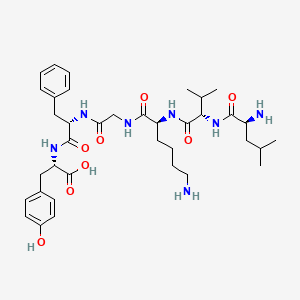
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
